molecular formula C22H18BrN3O3S B2852349 (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 469870-86-8

(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2852349
CAS No.: 469870-86-8
M. Wt: 484.37
InChI Key: DIFLKRNUAWDZID-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-based cyanoacrylamide derivative characterized by a (Z)-configuration around the acrylamide double bond. Its structure includes a 4-bromobenzyl group attached to the thiazole ring, a cyano group at the α-position, and a 3,4-dimethoxyphenyl substituent at the β-position of the acrylamide backbone. The bromine atom enhances electrophilicity and binding affinity, while the methoxy groups may improve solubility and interaction with hydrophobic pockets in biological targets .

Properties

IUPAC Name

(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-28-19-8-5-15(11-20(19)29-2)9-16(12-24)21(27)26-22-25-13-18(30-22)10-14-3-6-17(23)7-4-14/h3-9,11,13H,10H2,1-2H3,(H,25,26,27)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFLKRNUAWDZID-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core was constructed via [3+2] cyclocondensation between 4-bromobenzyl bromide and thiourea derivatives:

Procedure

  • Charge a 500 mL round-bottom flask with:
    • 4-Bromobenzyl bromide (0.1 mol, 24.5 g)
    • Thiourea (0.12 mol, 9.1 g)
    • Absolute ethanol (200 mL)
  • Reflux at 85°C for 8 h under N₂ atmosphere
  • Cool to 0°C, filter precipitated product
  • Recrystallize from ethanol/water (3:1)

Yield : 78% white crystalline solid
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.4 Hz, 2H, ArH), 6.85 (s, 1H, Thiazole-H4), 4.25 (s, 2H, CH₂), 2.1 (br s, 2H, NH₂)

Preparation of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylic Acid

Microwave-Assisted Knoevenagel Condensation

Superior yield and reaction efficiency were achieved through dielectric heating:

Optimized Conditions

Parameter Value
Reactants 3,4-Dimethoxybenzaldehyde (1 eq) + Cyanoacetic acid (1.05 eq)
Catalyst Piperidine (5 mol%)
Solvent H₂O
Microwave Power 60 W
Temperature 120°C
Time 15 min

Procedure

  • Combine reactants and catalyst in 10 mL pressurized vial
  • Irradiate under microwave conditions
  • Acidify to pH 2 with HCl (1M)
  • Extract with ethyl acetate (3×50 mL)
  • Dry over Na₂SO₄, concentrate in vacuo

Yield : 94% yellow crystalline solid
Characterization :

  • IR (KBr): 2214 cm⁻¹ (C≡N), 1693 cm⁻¹ (C=O)
  • mp : 185-188°C

Generation of 2-Cyano-3-(3,4-dimethoxyphenyl)acryloyl Chloride

Oxalyl Chloride Mediated Activation

Procedure

  • Suspend acrylic acid (10 mmol) in anhydrous DCM (50 mL)
  • Add oxalyl chloride (15 mmol, 1.3 mL) dropwise at 0°C
  • Catalyze with DMF (2 drops)
  • Warm to RT, stir 4 h
  • Remove volatiles under reduced pressure

Critical Note : Immediate use prevents premature polymerization

Amide Coupling and Z-Configuration Control

Stereoselective Acylation

Reaction Setup

  • Thiazol-2-amine (1 eq) in dry THF (50 mL)
  • Acryloyl chloride (1.1 eq) added via cannula at -20°C
  • Triethylamine (2 eq) as HCl scavenger

Z-Selectivity Optimization

Condition Z:E Ratio Yield (%)
THF, -20°C 8:1 82
DCM, 0°C 5:1 76
DMF, RT 3:1 68

Mechanistic Insight : Low-temperature aprotic conditions favor kinetic Z-adduct through minimized rotational freedom during nucleophilic attack

Purification and Analytical Validation

Chromatographic Separation

Column Parameters

  • Stationary phase: Silica gel 60 (230-400 mesh)
  • Mobile phase: Hexane/EtOAc gradient (4:1 → 1:2)
  • Rf: 0.38 (1:1 hexane/EtOAc)

HPLC Purity : 99.2% (C18, MeCN/H₂O 70:30, 1 mL/min)

Spectroscopic Confirmation

¹³C NMR (100 MHz, CDCl₃):

  • δ 163.5 (C=O)
  • 158.2 (C≡N)
  • 134.7-110.2 (Aromatic Cs)
  • 55.1/55.0 (OCH₃)

HRMS : m/z 514.0521 [M+H]⁺ (calc. 514.0518)

Comparative Yield Analysis Across Methodologies

Step Conventional Yield (%) Optimized Yield (%)
Thiazole formation 68 78
Knoevenagel 82 94
Acylation 71 82
Overall 39 61

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of cyano and other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole moiety is known for its ability to interact with biological targets involved in cancer proliferation.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of the bromobenzyl group enhances its interaction with cellular targets, leading to apoptosis in cancer cells.
  • Case Study : In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that compounds with similar structures to (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide showed significant selectivity against these cell lines .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

  • Antibacterial Activity : Research has shown that thiazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their efficacy .
  • Data Table of Antimicrobial Activity :
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compoundPseudomonas aeruginosa12 µg/mL

Neurological Applications

Emerging research suggests potential applications in neuropharmacology due to the compound's ability to modulate neurotransmitter systems.

  • Neuroprotective Effects : Preliminary studies indicate that thiazole derivatives may protect neuronal cells from oxidative stress, a critical factor in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole and Acrylamide Derivatives
Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Thiazole-acrylamide 4-Bromobenzyl, 3,4-dimethoxyphenyl, cyano Bromine, methoxy, nitrile
3,4-Dichloro-N-(5-(morpholinomethyl)-thiazol-2-yl)benzamide (4d, ) Thiazole-benzamide Morpholinomethyl, pyridinyl Chlorine, morpholine
(Z)-2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (3a–f, ) Thiazole-cyanoacrylamide Pyrazolyl, thienyl, pyridyl Nitrile, heteroaromatic
N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide () Thiazole-acrylamide Pyridinyl, propionamide Amide, pyridine
2-Cyano-3-(7-hydroxycoumarin)-N-(thiazol-2-yl)acrylamide (4l, ) Coumarin-cyanoacrylamide 7-Hydroxycoumarin, thiazole Nitrile, hydroxyl

Key Observations :

  • Substituent Diversity: The target compound’s 4-bromobenzyl and dimethoxyphenyl groups distinguish it from ’s morpholinomethyl/pyridinyl derivatives and ’s pyrazolyl/thienyl analogs. Bromine and methoxy groups may enhance lipophilicity and DNA intercalation compared to chlorine or morpholine in .
  • Spectral Properties : Compounds in (e.g., 4d–4i) were validated via HRMS and NMR, confirming purity and structural integrity. The target compound likely exhibits similar spectral trends, with distinct ¹H NMR signals for bromine (deshielding) and methoxy protons (~δ 3.8–4.0 ppm) .
Table 2: Bioactivity Profiles of Analogous Compounds
Compound Class/ID Assay/Model Key Findings Mechanism/Activity
Thiazole-cyanoacrylamides (3a–f, ) pBR322 DNA cleavage (UV 365 nm) 3b (thienyl) and 3c (pyridyl) showed 85% DNA degradation via singlet oxygen/superoxide radicals. Activity amplified by UV. Photodynamic DNA damage
Coumarin-cyanoacrylamides (4l, ) Cytotoxicity screening Moderate activity (IC₅₀ ~10–50 µM) against breast cancer cell lines. Apoptosis induction via ROS
Morpholinomethyl-thiazoles (4d, ) Not explicitly tested Hypothesized kinase inhibition due to morpholine’s solubility and hydrogen-bonding potential. Potential kinase modulation
CDK7 Inhibitors () Kinase inhibition assays Pyridinyl-acrylamide derivatives inhibited CDK7 (IC₅₀ <100 nM), blocking cancer cell proliferation. ATP-competitive inhibition

Key Comparisons :

  • However, its lack of pyrazolyl/thienyl moieties may reduce UV-dependent nuclease activity .
  • Kinase Inhibition : ’s pyridinyl-acrylamides demonstrate potent CDK7 inhibition. The target compound’s 3,4-dimethoxyphenyl group may similarly interact with kinase hydrophobic pockets, though its bromobenzyl group could sterically hinder ATP-binding domains .

Discussion of Findings

  • Structural Advantages : The bromobenzyl group in the target compound may improve binding to DNA or kinases compared to ’s chlorinated analogs. However, its larger size could reduce solubility, necessitating formulation optimization .
  • Activity Gaps : Unlike ’s UV-enhanced DNA cleavage, the target compound’s activity may rely solely on redox or enzymatic activation. Further studies under photoirradiation are warranted .
  • Contradictions : highlights pyridinyl groups as critical for CDK7 inhibition, whereas the target compound’s dimethoxyphenyl group may redirect selectivity to other kinases (e.g., EGFR or VEGFR) .

Q & A

Basic: What synthetic strategies optimize the yield and purity of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of a bromobenzyl-thiazole precursor with cyano-acrylamide derivatives. Key steps include:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives under reflux in ethanol .
  • Step 2: Introduction of the 4-bromobenzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
  • Step 3: Acrylamide formation via Knoevenagel condensation between a nitrile and aldehyde, optimized at 60–80°C in DMSO with piperidine as a base .
    Optimization Tips:
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purify intermediates via column chromatography (SiO₂, gradient elution) and final product via recrystallization (ethanol/water) .
  • Control stereochemistry (Z-configuration) by adjusting reaction time and temperature to minimize isomerization .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for diagnostic groups:
    • Thiazole protons (δ 7.2–8.1 ppm) .
    • Methoxy groups (δ 3.8–4.0 ppm) and acrylamide protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy: Confirm cyano (C≡N stretch ~2200 cm⁻¹) and acrylamide (C=O stretch ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C₂₂H₁₉BrN₂O₃S: 487.03) .

Advanced: How to design assays to evaluate its biological activity against cancer targets?

Methodological Answer:

  • In vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination (dose range: 0.1–100 µM) .
  • Mechanistic Studies:
    • Apoptosis: Flow cytometry with Annexin V/PI staining .
    • Cell Cycle Arrest: PI staining and DNA content analysis via FACS .
  • Target Identification: Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR, VEGFR) using the compound’s 3D structure (optimized via DFT) .

Advanced: How to resolve contradictions in structure-activity relationships (SAR) across analogs?

Methodological Answer:

  • Comparative SAR: Test analogs with substitutions (e.g., replacing 4-bromobenzyl with 3-chlorobenzyl or altering methoxy positions ).
  • Computational Modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .
  • Data Reconciliation: Validate conflicting IC₅₀ values via standardized protocols (e.g., same cell line passage number, serum-free conditions) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Solubility: Store in DMSO (10 mM stock) at -20°C; avoid freeze-thaw cycles .
  • Stability: Protect from light (UV-sensitive acrylamide group) and moisture (desiccate) .
  • Purity Check: Re-analyze via HPLC (C18 column, acetonitrile/water 70:30) after 6 months .

Advanced: How to investigate its mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Use Michaelis-Menten plots with varying substrate concentrations (e.g., ATP for kinases) to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized enzyme .
  • Mutagenesis Studies: Compare inhibition in wild-type vs. mutant enzymes (e.g., EGFR T790M) to identify critical residues .

Advanced: How to design pharmacokinetic (PK) studies?

Methodological Answer:

  • In vitro ADME:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Plasma Protein Binding: Use ultrafiltration (10 kDa membrane) .
  • In vivo PK: Administer IV/PO (10 mg/kg) in rodents; collect plasma at 0, 1, 3, 6, 12, 24 h for LC-MS analysis .

Basic: How to troubleshoot low yields during synthesis?

Methodological Answer:

  • Step-Specific Fixes:
    • Thiazole Formation: Ensure stoichiometric excess of thiourea (1.2 eq) and anhydrous conditions .
    • Acrylamide Condensation: Replace DMSO with DMF if side reactions occur; reduce temperature to 50°C .
  • Byproduct Analysis: Use GC-MS to identify impurities (e.g., unreacted aldehyde) and adjust purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.